molecular formula C9H11F2NO B13052448 (1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL

Cat. No.: B13052448
M. Wt: 187.19 g/mol
InChI Key: BKMCHPFXUMNRLJ-ANLVUFKYSA-N
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Description

(1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms on a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and ®-1-amino-2-propanol.

    Reaction Conditions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired product. Common reagents used in these steps include sodium borohydride (NaBH4) for reduction and solvents like methanol or ethanol.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch reactors for the synthesis steps, ensuring precise control over reaction conditions to maximize yield and purity.

    Automation: Employing automated systems for reagent addition and monitoring to enhance efficiency and reproducibility.

    Purification and Quality Control: Implementing large-scale purification methods such as high-performance liquid chromatography (HPLC) and rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.

    Reduction: LiAlH4, NaBH4 in solvents like ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides in the presence of bases like triethylamine (TEA).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, inflammation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL: A diastereomer with different stereochemistry.

    (1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL: A similar compound with chlorine atoms instead of fluorine.

Uniqueness

    Fluorine Atoms: The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability.

    Chirality: The specific stereochemistry of (1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL can lead to unique interactions with biological targets, making it distinct from its diastereomers and analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3,4-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1

InChI Key

BKMCHPFXUMNRLJ-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=C(C=C1)F)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)F)N)O

Origin of Product

United States

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